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molecular formula C8H14O3 B8386206 2-(1-Hydroxybutyl)acrylic acid methyl ester

2-(1-Hydroxybutyl)acrylic acid methyl ester

Cat. No. B8386206
M. Wt: 158.19 g/mol
InChI Key: YMHOPFPBSLGXDP-UHFFFAOYSA-N
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Patent
US07452999B2

Procedure details

A mixture of 3-hydroxy-2-methylenehexanoic acid methyl ester (55.37 g, 350 mmol) and DMAP (4.28 g, 35 mmol) in toluene (400 mL) is cooled to 0-5° C. and to it is added acetic anhydride (42.88 g, 420 mmol) dropwise in ˜30 minutes while maintaining the temperature at 0-5° C. The resulting solution is allowed to warm to room temperature in 1 hour. After stirring for 3 hours at RT, the reaction mixture is cooled to 0-5° C. and to it is added 1 N HCl acid (80 mL), in 20 minutes. The organic layer is separated and washed sequentially with water (80 ml), saturated aqueous sodium bicarbonate solution (2×80 mL) and water (80 mL). The organic layer is concentrated on Rotavap under reduced pressure (20 mbar) until no further solvent distills to afford 3-acetoxy-2-methylenehexanoic acid methyl ester (68.39 g, yield: 97.5%) as a colorless liquid.
Quantity
55.37 g
Type
reactant
Reaction Step One
Name
Quantity
4.28 g
Type
catalyst
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
42.88 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:11])[C:4](=[CH2:10])[CH:5]([OH:9])[CH2:6][CH2:7][CH3:8].[C:12](OC(=O)C)(=[O:14])[CH3:13].Cl>CN(C1C=CN=CC=1)C.C1(C)C=CC=CC=1>[CH3:1][O:2][C:3](=[O:11])[C:4](=[CH2:10])[CH:5]([O:9][C:12](=[O:14])[CH3:13])[CH2:6][CH2:7][CH3:8]

Inputs

Step One
Name
Quantity
55.37 g
Type
reactant
Smiles
COC(C(C(CCC)O)=C)=O
Name
Quantity
4.28 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
400 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
42.88 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
80 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
After stirring for 3 hours at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at 0-5° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature in 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled to 0-5° C. and to it
WAIT
Type
WAIT
Details
in 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
WASH
Type
WASH
Details
washed sequentially with water (80 ml), saturated aqueous sodium bicarbonate solution (2×80 mL) and water (80 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer is concentrated on Rotavap under reduced pressure (20 mbar) until no further solvent
DISTILLATION
Type
DISTILLATION
Details
distills

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC(C(C(CCC)OC(C)=O)=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 68.39 g
YIELD: PERCENTYIELD 97.5%
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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